molecular formula C11H11N3OS B7812454 3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol

3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol

Cat. No.: B7812454
M. Wt: 233.29 g/mol
InChI Key: HJQLMIYHKYNGRD-UHFFFAOYSA-N
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Description

3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with allyl bromide under alkaline conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography can ensure the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or acylated phenolic derivatives.

Mechanism of Action

The mechanism of action of 3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties . Additionally, the compound can inhibit enzymes such as catalase, leading to its antifungal and herbicidal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both the allyl and sulfanyl groups enhances its reactivity and potential for forming coordination complexes .

Properties

IUPAC Name

3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLMIYHKYNGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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